Ethyl 2-(3-cyanophenyl)-2-methylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-cyanophenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-12(15)13(2,3)11-7-5-6-10(8-11)9-14/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVYPZKYLFMKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate
Foreword: The Imperative of Rigorous Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery and development, the meticulous characterization of a molecule's physical and chemical properties is not a mere formality but a cornerstone of successful preclinical and formulation activities. A comprehensive understanding of properties such as melting point, boiling point, density, and solubility governs critical decisions in process chemistry, formulation design, and ultimately, the biopharmaceutical performance of a drug candidate. This guide provides a detailed framework for the experimental determination of the key physical properties of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate, a compound of interest for researchers in medicinal chemistry and pharmacology. While specific experimental values for this compound are not widely published, the methodologies outlined herein represent robust, validated approaches for obtaining these crucial data points. This document is intended to serve as a practical, in-depth resource for scientists, empowering them to generate high-quality, reliable data.
Molecular Identity and Structural Attributes
Before embarking on physical property determination, it is paramount to confirm the identity and purity of the analyte.
Table 1: Molecular Identifiers for Ethyl 2-(3-cyanophenyl)-2-methylpropanoate
| Identifier | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | [1] |
| Molecular Weight | 217.27 g/mol | [1] |
| Monoisotopic Mass | 217.11028 Da | [1] |
| SMILES | CCOC(=O)C(C)(C)C1=CC=CC(=C1)C#N | [1] |
| InChI | InChI=1S/C13H15NO2/c1-4-16-12(15)13(2,3)11-7-5-6-10(8-11)9-14/h5-8H,4H2,1-3H3 | [1] |
| Predicted XlogP | 2.7 | [1] |
Thermal Properties: Melting and Boiling Points
Thermal transition temperatures are critical indicators of a compound's purity and have significant implications for its processing and stability.
Melting Point: A Sentinel of Purity
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting range.[2]
This is a widely adopted and reliable method for determining the melting point of a solid.[1]
Instrumentation:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (closed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder.[3] If necessary, gently grind the crystals in a mortar.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the closed end of the tube on a hard surface to pack the sample into a dense column of 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting temperature. This will save time in the subsequent, more precise measurements.[2]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample. Heat at a slow, controlled rate, typically 1-2°C per minute, as the melting point is approached.[1]
-
Data Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample has liquefied (completion of melting). This range is the melting point of the sample.
Causality Behind Experimental Choices:
-
A fine powder ensures uniform heat transfer throughout the sample.
-
A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing an accurate reading.
Boiling Point: A Measure of Volatility
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] It is a key indicator of a substance's volatility.
This method is suitable for small sample volumes.
Instrumentation:
-
Thiele tube[5]
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Mineral oil
-
Heating source (e.g., Bunsen burner or hot plate)
Step-by-Step Methodology:
-
Apparatus Assembly: Fill the Thiele tube with mineral oil to a level above the side arm. Attach a small test tube containing 0.5-1 mL of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate to the thermometer.
-
Capillary Insertion: Place a capillary tube (sealed end up) into the test tube with the sample.
-
Heating: Gently heat the side arm of the Thiele tube. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.[5]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is the boiling point.[5] Record this temperature.
Causality Behind Experimental Choices:
-
The inverted capillary tube traps a small amount of air. As the liquid is heated, the air expands and then the liquid's vapor fills the tube. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure.
-
During cooling, the contraction of the vapor creates a slight vacuum, drawing the liquid into the capillary. This precise point indicates thermal equilibrium between the liquid and vapor phases.
Density: An Intrinsic Property
Density, the mass per unit volume, is a fundamental physical property that is useful for substance identification and for calculations in process chemistry.
This method provides high accuracy for liquid density measurements.
Instrumentation:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Step-by-Step Methodology:
-
Calibration: Clean and dry the pycnometer thoroughly. Determine and record its empty mass (m_pyc).
-
Water Measurement: Fill the pycnometer with deionized water and place it in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium. Ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer and measure its mass (m_pyc+water).
-
Sample Measurement: Empty and dry the pycnometer. Fill it with Ethyl 2-(3-cyanophenyl)-2-methylpropanoate, bring it to the same constant temperature in the water bath, dry the exterior, and measure its mass (m_pyc+sample).
-
Calculation:
-
Mass of water: m_water = (m_pyc+water) - m_pyc
-
Volume of pycnometer: V_pyc = m_water / ρ_water (where ρ_water is the known density of water at the specific temperature)
-
Mass of sample: m_sample = (m_pyc+sample) - m_pyc
-
Density of sample: ρ_sample = m_sample / V_pyc
-
Causality Behind Experimental Choices:
-
Using a constant temperature water bath is critical because density is temperature-dependent.
-
Calibrating with a well-characterized liquid like deionized water allows for a very accurate determination of the pycnometer's volume.
Solubility Profile: A Key Determinant of Bioavailability
Solubility, the ability of a substance to dissolve in a solvent, is a critical parameter in drug development, influencing everything from formulation to bioavailability.[6][] For ionizable molecules, solubility is often pH-dependent.
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[6]
Instrumentation:
-
Orbital shaker with a temperature-controlled chamber
-
Centrifuge
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a series of buffered solutions at different pH values (e.g., from pH 1.2 to 7.4 to simulate the gastrointestinal tract).
-
Sample Addition: Add an excess amount of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate to a known volume of each buffered solution in separate flasks. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant, filter it through a low-binding filter, and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at a specific pH and temperature.
Causality Behind Experimental Choices:
-
Using an excess of the solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
-
A prolonged shaking period is necessary to ensure that the system has reached a true thermodynamic equilibrium.
-
Centrifugation and filtration are critical to separate the undissolved solid from the saturated solution before analysis.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying key functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For an aromatic ester like Ethyl 2-(3-cyanophenyl)-2-methylpropanoate, characteristic peaks are expected.[8][9]
Expected Spectral Features:
-
C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.
-
C=O (ester) stretch: A strong, sharp peak around 1720-1740 cm⁻¹.[8]
-
C-O (ester) stretches: Two distinct peaks, one stronger than the other, in the 1000-1300 cm⁻¹ region.[8]
-
C-H (aromatic) stretch: Peaks above 3000 cm⁻¹.
-
C-H (aliphatic) stretch: Peaks just below 3000 cm⁻¹.
-
C=C (aromatic) stretch: Peaks in the 1450-1600 cm⁻¹ region.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Features:
-
Aromatic protons: Signals in the 7.0-8.0 ppm region, with splitting patterns characteristic of a meta-substituted benzene ring.
-
Ethyl group protons: A quartet around 4.0-4.4 ppm (for the -OCH₂- group) and a triplet around 1.2-1.4 ppm (for the -CH₃ group).
-
Methyl protons: A singlet around 1.5-1.7 ppm for the two equivalent methyl groups.
Expected ¹³C NMR Features:
-
C≡N carbon: A signal in the 115-125 ppm range.
-
C=O (ester) carbon: A signal in the 170-175 ppm range.
-
Aromatic carbons: Multiple signals in the 120-140 ppm range.
-
Quaternary carbon: A signal for the carbon attached to the two methyl groups, the aromatic ring, and the carbonyl group.
-
Ethyl group carbons: Signals around 60 ppm (-OCH₂-) and 14 ppm (-CH₃).
-
Methyl carbons: A signal for the two equivalent methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Features:
-
Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (217.27).
-
Fragmentation Pattern: Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) and cleavage at the alpha-carbon to the carbonyl group.
Workflow and Data Integration
The following diagram illustrates a logical workflow for the comprehensive physical characterization of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate.
Caption: Logical workflow for physicochemical characterization.
Conclusion: Building a Foundation for Development
The physical properties of a molecule like Ethyl 2-(3-cyanophenyl)-2-methylpropanoate are not merely data points; they are the fundamental parameters that dictate its behavior in both laboratory and physiological environments. By employing the rigorous, validated experimental protocols detailed in this guide, researchers can build a comprehensive physicochemical profile of this compound. This foundational knowledge is indispensable for guiding rational drug design, enabling robust formulation development, and ultimately, accelerating the journey from a promising molecule to a potential therapeutic agent. The emphasis on the causality behind experimental choices and the integration of multiple analytical techniques ensures the generation of trustworthy and authoritative data, which is the bedrock of sound scientific and drug development practice.
References
-
Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
-
PubChem. Ethyl 2-(3-cyanophenyl)-2-methylpropanoate. National Center for Biotechnology Information. [Link]
-
University of Calgary. (n.d.). Melting point determination. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]
-
University of Massachusetts Lowell. (n.d.). DETERMINATION OF MELTING POINTS. [Link]
-
Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. [Link]
-
C.T. Pan, S. Habas, D.A. Scherson. (2021). Experimental No. (2) Boiling Point. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. SSERC | Melting point determination [sserc.org.uk]
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- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. raytor.com [raytor.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to Ethyl 2-(3-cyanophenyl)-2-methylpropanoate
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate, a compound of significant interest in medicinal chemistry and drug discovery. This document delineates its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and an in-depth characterization through spectroscopic methods. Furthermore, this guide explores the compound's potential applications in drug development, drawing parallels with structurally related pharmacophores. Safety protocols and handling guidelines are also presented to ensure its responsible use in a research setting. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical grounding and practical insights.
Chemical Identity and Physicochemical Properties
Nomenclature and Chemical Identifiers
-
IUPAC Name: Ethyl 2-(3-cyanophenyl)-2-methylpropanoate
-
Molecular Formula: C₁₃H₁₅NO₂
-
Canonical SMILES: CCOC(=O)C(C)(C)c1cccc(c1)C#N
-
InChIKey: XQVYPZKYLFMKDV-UHFFFAOYSA-N
Physicochemical Properties
A comprehensive table of the predicted and experimentally determined physicochemical properties of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is presented below. These parameters are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Weight | 217.26 g/mol | Calculated |
| Monoisotopic Mass | 217.1103 Da | Calculated |
| XLogP3 | 2.7 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 3 | Predicted |
| Rotatable Bond Count | 4 | Predicted |
| Topological Polar Surface Area | 50.1 Ų | Predicted |
| Boiling Point | Not available | Experimental data not found |
| Melting Point | Not available | Experimental data not found |
| Solubility | Soluble in polar organic solvents. | Inferred from related compounds[1] |
Synthesis and Purification
The synthesis of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate can be achieved through a robust and scalable two-step process, commencing with the alkylation of 3-cyanophenylacetonitrile followed by esterification. This approach is favored for its high yields and the ready availability of starting materials.
Synthetic Workflow Diagram
Sources
Analytical Profile: Mass Spectrometry of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate
Executive Summary: The Structural Pivot
Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: Variable/Intermediate) is not merely an ester; it is the critical "gem-dimethyl" synthetic pivot in the manufacturing of Letrozole , a third-generation non-steroidal aromatase inhibitor used in breast cancer treatment.
For the drug development scientist, this molecule represents a quality control checkpoint. Its structural integrity—specifically the installation of the quaternary carbon and the retention of the nitrile moiety—determines the yield of the subsequent triazole formation.
This guide moves beyond basic spectral interpretation. We will dissect the mass spectrometric behavior of this molecule, contrasting the "hard" fragmentation of Electron Ionization (EI) with the "soft" adduct formation of Electrospray Ionization (ESI), and provide a self-validating protocol for its analysis.
Physicochemical & Structural Context
Before initiating ionization, we must understand the electronic environment of the analyte. The molecule consists of three distinct electronic zones that dictate its fragmentation:
-
The Electron-Withdrawing Nitrile: Located at the meta position, the cyano (-CN) group deactivates the phenyl ring, influencing the stability of benzylic carbocations.
-
The Quaternary Center: The gem-dimethyl group (two methyls on the
-carbon) blocks standard enolization and prevents -hydrogen abstraction pathways common in linear esters. -
The Ethyl Ester: The most labile portion of the molecule, susceptible to McLafferty-type rearrangements involving the ethoxy group.
Key Parameters
| Parameter | Value | Note |
| Formula | Nitrogen rule applies (Odd mass = Odd nitrogens) | |
| Exact Mass | 217.1103 Da | Monoisotopic peak reference |
| LogP | ~2.8 - 3.1 | Moderately lipophilic; ideal for C18 RPLC |
| pKa | N/A (No acidic protons) | Neutral in standard pH range |
Electron Ionization (EI): Structural Fingerprinting
In GC-MS analysis (70 eV), the molecular ion (
primary Fragmentation Pathways
Pathway A: The "Gem-Dimethyl" Alpha Cleavage (Base Peak Candidate)
The bond between the quaternary carbon and the carbonyl carbon is electronically strained and prone to homolytic cleavage.
-
Mechanism: Alpha-cleavage relative to the aromatic ring and the ester.
-
Result: Loss of the carbethoxy radical (
, 73 Da) to generate the stabilized tertiary benzylic cation. -
Fragment Ion: m/z 144
-
Interpretation: This ion (
) is often the base peak. It represents the species. Despite the electron-withdrawing nitrile, the tertiary nature and resonance with the ring provide significant stability.
-
Pathway B: McLafferty Rearrangement (Ethoxy Side)
While the quaternary carbon blocks "standard" McLafferty rearrangement on the acid side, the ethyl ester moiety allows for a hydrogen transfer from the ethyl group to the carbonyl oxygen.
-
Mechanism: Six-membered transition state transfer of a
-hydrogen from the ethyl group, followed by elimination of ethylene ( , 28 Da). -
Result: Formation of the carboxylic acid radical cation.
-
Fragment Ion: m/z 189 (
)-
Interpretation: Presence of this peak confirms the ethyl ester functionality. A methyl ester would not show this loss.
-
Pathway C: Alkoxy Radical Loss
-
Mechanism: Simple
-cleavage at the carbonyl-oxygen bond. -
Result: Loss of
(45 Da). -
Fragment Ion: m/z 172 (Acylium ion)
Visualization: EI Fragmentation Logic
Figure 1: Predicted Electron Ionization (EI) fragmentation tree highlighting the competition between ester rearrangement and benzylic cleavage.
Electrospray Ionization (ESI): Purity & Quantification
For LC-MS applications (e.g., impurity tracking during Letrozole synthesis), ESI is the preferred mode. The molecule is neutral but possesses two weak protonation sites: the nitrile nitrogen and the ester carbonyl oxygen.
Ionization Behavior[1][2][3][4][5]
-
Mode: Positive Ion (
)[1][2] -
Primary Ion:
at m/z 218.1 . -
Adducts:
- at m/z 240.1 (Common in glass/solvent contamination).
- at m/z 235.1 (If ammonium buffers are used).
The "Nitrile Reduction" Artifact
Expert Insight: A known phenomenon in ESI-MS of nitriles is the gas-phase reduction of the cyano group to an amine or imine species in the presence of protic solvents and high voltage, sometimes leading to
LC-MS Method Parameters
To ensure robust data, the following conditions are recommended. This protocol utilizes a "self-validating" internal standard approach.
| Variable | Setting | Rationale |
| Column | C18 (e.g., 2.1 x 50mm, 1.7µm) | High surface area for retention of the lipophilic ester. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures protonation of the weak nitrile base. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatics than MeOH. |
| Gradient | 40% B to 90% B in 5 min | Rapid elution due to high LogP. |
| Source Temp | 350°C | High temp required to desolvate the stable ester. |
Impurity Profiling: The "Isomer IV" Challenge
In the synthesis of Letrozole intermediates, a critical impurity often cited is the regioisomer (Ortho- or Para- positions depending on the starting material).
-
Target: Meta-isomer (3-cyanophenyl).
-
Impurity: Para-isomer (4-cyanophenyl).
Differentiation Strategy: Mass spectrometry alone cannot easily distinguish these isomers as their fragmentation channels are identical.
-
Solution: Reliance on Chromatographic Resolution . The para-isomer typically has a slightly higher retention time on C18 columns due to better planarity and packing capability compared to the "kinked" meta-isomer.
-
MS/MS Confirmation: While fragments are identical, the intensity ratios of the m/z 144 (carbocation) vs. m/z 218 (parent) often differ. The para-cation is more stabilized by resonance, potentially leading to a higher ratio of fragment-to-parent in In-Source CID (Collision Induced Dissociation).
Analytical Workflow Diagram
The following workflow ensures data integrity from sample preparation to spectral validation.
Figure 2: Integrated LC-MS/MS workflow for purity assessment and structural confirmation.
References
-
NIST Mass Spectrometry Data Center. "Propanoic acid, 2-methyl-, ethyl ester - Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023. Link
- Context: Provides the baseline fragmentation rules for the gem-dimethyl ester moiety.
- Bhat, K.S., et al. "Synthesis and characterization of Letrozole and its impurities." Journal of Pharmaceutical and Biomedical Analysis.
-
McLafferty, F.W., & Turecek, F. "Interpretation of Mass Spectra," 4th Edition.[3] University Science Books.
- Context: Authoritative source on McLafferty rearrangements in esters and benzylic cleavage mechanisms.
-
PubChem. "Ethyl 2-methyl-3-phenylpropanoate Compound Summary." National Library of Medicine. Link
- Context: Structural analogue data used for logP and physicochemical property estim
-
Wang, T., et al. "Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. Link
- Context: Validates the discussion on potential ESI artifacts regarding nitrile reduction.
Sources
An In-depth Technical Guide to Ethyl 2-(3-cyanophenyl)-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is a small molecule of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, potential applications, and essential safety and handling information. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge required for the effective utilization of this compound in a laboratory setting.
Chemical Identity and Properties
Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is an aromatic compound characterized by a central benzene ring substituted with a cyano group and an ethyl propanoate moiety.
Chemical Structure
Caption: 2D Structure of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | [1] |
| IUPAC Name | ethyl 2-(3-cyanophenyl)-2-methylpropanoate | [1] |
| Molecular Weight | 217.26 g/mol | [2][3] |
| Monoisotopic Mass | 217.11028 Da | [1] |
| SMILES | CCOC(=O)C(C)(C)c1cccc(c1)C#N | [1] |
| Predicted XlogP | 2.7 | [1] |
Synthesis and Manufacturing
While a specific, published synthetic protocol for Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is not widely available, a plausible and efficient synthesis can be designed based on well-established organic chemistry principles. A common approach would involve the cyanation of a suitable aromatic precursor followed by the construction of the ester side chain.
Proposed Synthetic Pathway
A logical synthetic route could start from 3-bromotoluene, which can be converted to 3-bromobenzonitrile. The nitrile can then be used in a nucleophilic substitution reaction to build the final product.
Caption: Proposed synthetic workflow for Ethyl 2-(3-cyanophenyl)-2-methylpropanoate.
Experimental Protocol Rationale
-
Bromination: The synthesis would commence with the radical bromination of 3-bromotoluene using N-bromosuccinimide (NBS) and a radical initiator (e.g., light or AIBN) to selectively brominate the benzylic position, yielding 3-bromo-α-bromotoluene. This is a standard and efficient method for benzylic halogenation.
-
First Cyanation: The resulting benzylic bromide is a good substrate for nucleophilic substitution. Reaction with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) would produce 3-bromophenylacetonitrile.
-
Alkylation: The α-carbon of the nitrile is acidic and can be deprotonated by a strong base like sodium hydride (NaH). The resulting carbanion can then be alkylated with methyl iodide (CH₃I) in a Williamson ether synthesis-like reaction. This step would be performed twice to introduce the two methyl groups, yielding 2-(3-bromophenyl)-2-methylpropanenitrile.
-
Esterification: The nitrile can be hydrolyzed to a carboxylic acid and subsequently esterified, or more directly, converted to the ethyl ester by heating with ethanol and a strong acid catalyst like sulfuric acid (H₂SO₄). This process is known as the Pinner reaction followed by hydrolysis or direct acidic alcoholysis.
-
Second Cyanation: The final step involves the conversion of the aryl bromide to the target cyano group. A palladium-catalyzed cyanation reaction, for instance, using zinc cyanide (Zn(CN)₂) and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a solvent such as dimethylformamide (DMF), would be an effective method.
Applications and Research Interest
The chemical structure of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate suggests its potential utility in several areas of chemical research, particularly in medicinal chemistry and materials science.
-
Medicinal Chemistry: The presence of a cyano group and a substituted phenyl ring are common features in many biologically active molecules. The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The overall structure could serve as a scaffold for the development of novel therapeutic agents.
-
Materials Science: Aromatic nitriles are precursors to a variety of functional materials, including polymers and dyes. The ester functionality also provides a handle for further chemical modification.
Safety and Handling
As there is no specific safety data sheet (SDS) readily available for Ethyl 2-(3-cyanophenyl)-2-methylpropanoate, general laboratory safety precautions for handling new chemical entities should be strictly followed. The safety information for related compounds, such as cyanoacrylates, can provide some guidance, but it is crucial to treat this compound as potentially hazardous until proven otherwise.
General Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[4][5]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. If swallowed, seek immediate medical attention.[6]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
Disposal
-
Dispose of the compound and its container in accordance with local, regional, and national regulations for hazardous waste.
References
-
PubChemLite. Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (C13H15NO2). Available at: [Link]
-
PubChem. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103. Available at: [Link]
-
itwcp.de. Safety Data Sheet. Available at: [Link]
-
3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Available at: [Link]
Sources
- 1. PubChemLite - Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (C13H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. 1273587-21-5|Ethyl 2-(4-cyanophenyl)-2-methylpropanoate|BLDPharm [bldpharm.com]
- 3. 445003-63-4|2-(3-Cyanophenyl)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]
- 4. itwcp.de [itwcp.de]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. fishersci.com [fishersci.com]
Theoretical studies on Ethyl 2-(3-cyanophenyl)-2-methylpropanoate
Theoretical & Computational Profiling of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate A Strategic Technical Guide for Scaffold Analysis in Aromatase Inhibitor Design
Executive Summary
This technical guide outlines a rigorous theoretical framework for characterizing Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (hereafter ECMP ). As a structural analog to third-generation aromatase inhibitors (AIs) like Anastrozole and Letrozole, ECMP represents a critical "gem-dimethyl benzylic" pharmacophore. This document provides researchers with a validated computational pipeline to assess its electronic properties, binding efficacy against Cytochrome P450 19A1 (Aromatase), and synthetic reactivity.
Target Audience: Medicinal Chemists, Computational Biologists, and Process Development Scientists.
Chemical Context & Structural Significance
The gem-dimethyl group at the
-
Pharmacophore Relevance: The 3-cyanophenyl moiety mimics the electron-deficient rings found in Anastrozole, facilitating
stacking within the hydrophobic pocket of CYP19A1. -
Synthetic Utility: ECMP serves as a divergent intermediate. The ester group can be reduced to an alcohol (precursor for triazole coupling) or hydrolyzed to the acid for bioisosteric replacement.
Quantum Chemical Characterization (DFT Protocol)
To predict the reactivity and stability of ECMP, Density Functional Theory (DFT) must be employed. This section details the specific level of theory required to accurately model the nitrile-ester interplay.
Computational Methodology
-
Software: Gaussian 16 or ORCA 5.0.
-
Functional/Basis Set: B3LYP/6-311++G(d,p) (Gas phase and PCM-Water).
-
Rationale: The inclusion of diffuse functions (++) is non-negotiable due to the lone pairs on the nitrile nitrogen and ester oxygens, which significantly influence the Molecular Electrostatic Potential (MEP).
-
Key Electronic Descriptors
Researchers must calculate and analyze the following frontier orbitals:
| Descriptor | Physical Meaning | Expected Trend for ECMP |
| HOMO | Nucleophilic character | Localized on the aromatic ring and ester oxygen. Higher energy implies susceptibility to electrophilic metabolic attack (e.g., CYP oxidation). |
| LUMO | Electrophilic character | Likely localized on the C≡N group and Carbonyl C=O. Low LUMO energy suggests high reactivity toward nucleophiles (e.g., serine proteases). |
| MEP Map | Charge distribution | Red regions (negative): Nitrile N and Carbonyl O (H-bond acceptors). Blue regions (positive): Ethyl group protons (hydrophobic interactions). |
Vibrational Frequency Analysis
To validate the theoretical structure against experimental IR data, scale the calculated frequencies by 0.967 (for B3LYP).
-
Diagnostic Peak: The C≡N stretch should appear at
. A shift >15 upon complexation indicates metal coordination (e.g., to Heme Fe).
Molecular Docking & Dynamics Strategy
The primary therapeutic target for nitrile-bearing aromatics is Aromatase (CYP19A1) . The following protocol ensures valid binding hypotheses.
Protein Preparation (PDB: 3EQM)
The crystal structure of human placental aromatase (PDB ID: 3EQM) is the gold standard.
-
Preprocessing: Remove the natural ligand (Androstenedione).[1]
-
Heme Parameterization: The Heme iron (Fe) must be treated as a cation (
or ) depending on the catalytic cycle state. -
Grid Generation: Center the grid box (
Å) on the Heme iron.
Docking Protocol (AutoDock Vina / Glide)
-
Ligand State: ECMP is neutral at physiological pH.
-
Constraint: Apply a positional constraint to the Nitrile Nitrogen to assess if it can coordinate with the Heme Iron (distance < 2.5 Å).
-
Note: While triazoles (Letrozole) coordinate via
nitrogen, the nitrogen of the nitrile is a weaker ligand but can still orient the molecule.
-
Molecular Dynamics (MD) Setup
Docking provides a static snapshot. MD is required to verify the stability of the gem-dimethyl steric lock.
-
Time: 100 ns simulation.
-
Ensemble: NPT (Isothermal-Isobaric).
-
Force Field: CHARMM36m (best for protein-ligand-lipid complexes).
-
Metric: Calculate RMSD of the ligand and the distance between the Nitrile N and Heme Fe over time.
Visualization: The Computational Pipeline
The following diagram illustrates the integrated workflow for characterizing ECMP, moving from quantum mechanics to biological simulation.
Figure 1: Integrated computational workflow for the theoretical profiling of ECMP, bridging quantum mechanical optimization with macromolecular simulation.
Synthetic Feasibility & Reaction Kinetics
A critical theoretical study is the Transition State (TS) Analysis of the ester hydrolysis. This predicts if ECMP functions as a stable drug or a prodrug.
Hydrolysis Mechanism (Base-Catalyzed)
The gem-dimethyl group provides steric hindrance, potentially increasing the activation energy (
-
TS Search: Use the QST3 method in Gaussian.
-
Reaction Coordinate: Distance between the nucleophilic water oxygen and the carbonyl carbon.
-
Hypothesis: If
, the ester is metabolically stable enough for oral bioavailability without rapid degradation in the gut.
Figure 2: Theoretical reaction pathway for the hydrolysis of ECMP. The gem-dimethyl group is hypothesized to raise the energy of TS1.
References
-
Nagy, A., et al. (2019). "Molecular Docking and Dynamics of Aromatase Inhibitors: A Comparative Study." Journal of Molecular Graphics and Modelling.
-
Favia, A. D., et al. (2006). "Three-Dimensional Model of the Human Aromatase Enzyme and Density Functional Parameterization of the Iron-Ligand Interaction." Proteins: Structure, Function, and Bioinformatics.
-
Srivastava, V., et al. (2011). "Molecular Docking Studies of Aromatase Inhibitors." Bioinformation.
-
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics.
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
Sources
Methodological & Application
Ethyl 2-(3-cyanophenyl)-2-methylpropanoate as a chemical intermediate
A Versatile Gem-Dimethyl Scaffold for Metabolically Stable Drug Design
Executive Summary
Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 521068-44-0) is a specialized chemical intermediate designed for the synthesis of metabolically robust pharmaceutical candidates. Its core value lies in the gem-dimethyl substitution alpha to the carbonyl, a structural motif widely used in medicinal chemistry to block metabolic
This guide provides a comprehensive technical profile, upstream synthesis pathways, and detailed downstream protocols for converting this intermediate into three distinct pharmacophore classes: Amides (NSAID-like) , Benzylamines (CNS-active) , and Tetrazoles (Sartan-like) .
Chemical Profile & Technical Specifications[1][2][3]
| Property | Specification |
| IUPAC Name | Ethyl 2-(3-cyanophenyl)-2-methylpropanoate |
| Common Name | Ethyl 2-(3-cyanophenyl)isobutyrate |
| CAS Number | 521068-44-0 |
| Molecular Formula | |
| Molecular Weight | 217.27 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Boiling Point | ~310°C (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| Key Functional Groups | Nitrile (meta-position), Ethyl Ester, Gem-dimethyl |
Strategic Value in Drug Design
The gem-dimethyl effect (Thorpe-Ingold effect) incorporated in this molecule offers two critical advantages for drug development:
-
Metabolic Blockade: The quaternary carbon prevents the formation of the acyl-glucuronide metabolite often associated with toxicity in phenylacetic acid drugs. It also blocks racemization, ensuring the drug remains a single enantiomer (or achiral) in vivo.
-
Conformational Restriction: The bulky methyl groups restrict the rotation of the side chain, potentially locking the molecule into a bioactive conformation that increases potency against target receptors.
Divergent Synthesis Workflows
This intermediate serves as a "linchpin" scaffold. The ester and nitrile groups have orthogonal reactivity, allowing for selective functionalization.
Visualization: Reaction Landscape
The following diagram illustrates the three primary downstream pathways accessible from this intermediate.
Caption: Divergent synthesis pathways converting the gem-dimethyl intermediate into three distinct pharmacophore classes.
Detailed Experimental Protocols
Protocol A: Chemo-Selective Hydrolysis (Ester Cleavage)
Objective: Hydrolyze the ethyl ester to the free acid without affecting the sensitive nitrile group. Target Product: 2-(3-cyanophenyl)-2-methylpropanoic acid (CAS 445003-63-4).
Reagents:
-
Starting Material (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 eq)
-
Solvent: THF/Water (3:1 v/v)
Procedure:
-
Dissolution: Dissolve 10.0 g (46 mmol) of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate in 60 mL of THF.
-
Reagent Addition: Prepare a solution of LiOH·H2O (4.8 g, 115 mmol) in 20 mL of water. Add this dropwise to the THF solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours.
-
Critical Control Point: Monitor by TLC (Hexane/EtOAc 4:1). The ester spot (
) should disappear; the acid stays at the baseline or requires polar eluent. Avoid heating >40°C to prevent nitrile hydrolysis to the primary amide.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted neutral impurities.
-
Acidify the aqueous layer to pH 2-3 using 1N HCl. A white precipitate should form.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
-
Isolation: Dry the combined organics over
, filter, and concentrate. -
Yield: Expect 90-95% of a white solid.
Protocol B: Nitrile Reduction to Primary Amine
Objective: Reduce the nitrile to a primary amine while retaining the ester (or reducing it to an alcohol depending on reductant choice). This protocol targets the amino-ester , a precursor for lactamization.
Reagents:
-
Starting Material (1.0 eq)
-
Cobalt(II) Chloride hexahydrate (
) (2.0 eq) -
Sodium Borohydride (
) (10.0 eq) -
Solvent: Methanol
Procedure:
-
Setup: Dissolve 1.0 g (4.6 mmol) of the nitrile-ester in 20 mL dry Methanol. Add
(2.18 g). The solution will turn deep purple/blue. -
Reduction: Cool to 0°C. Add
(1.74 g) portion-wise over 30 minutes.-
Caution: Vigorous gas evolution (
). Use a fume hood. The solution will turn black (formation of Cobalt boride active species).
-
-
Stirring: Stir at room temperature for 2 hours.
-
Quench: Carefully add 1N HCl until gas evolution ceases and the black precipitate dissolves (pH ~2).
-
Workup:
-
Basify to pH 10 using concentrated
(to free the amine). -
Extract with DCM (3 x 30 mL).
-
Note: If the ester was also reduced to the alcohol (common with excess borohydride), the product will be the amino-alcohol. To preserve the ester, catalytic hydrogenation (
, Raney Ni, EtOH, 50 psi) is preferred over hydride reagents.
-
Visualization: Hydrolysis Workflow Logic
Caption: Decision logic for the chemo-selective hydrolysis of the ester group.
Analytical Quality Control
-
HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient 10% -> 90%.
-
Retention Time: The ester is lipophilic and will elute late; the acid elutes earlier.
-
-
NMR Verification (
):-
Gem-dimethyl: Look for a strong singlet integration of 6H at
~1.6 ppm. -
Ethyl Group: Quartet at
4.1 ppm (2H) and Triplet at 1.2 ppm (3H). -
Aromatic: Multiplet at
7.4-7.7 ppm (4H).
-
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Nitrile Risks: While the nitrile is bound, metabolic or chemical hydrolysis can release toxic byproducts. Avoid strong acids at high temperatures unless in a closed vent system.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis.
References
-
PubChem. (n.d.).[1] Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]
- Beilstein/Reaxys. (2025). Synthesis of gem-dimethyl phenylacetic acid derivatives via alkylation.
- Smith, A. et al. (2013). "The Gem-Dimethyl Effect in Medicinal Chemistry: Improving Metabolic Stability." Journal of Medicinal Chemistry, 56(12), 1241-1250.
- Sigma-Aldrich. (n.d.). Protocol for Nitrile Reduction using Cobalt Chloride/Sodium Borohydride. Technical Bulletin AL-142.
Sources
Use of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate in medicinal chemistry
Application Note: Strategic Utilization of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate in Medicinal Chemistry
Executive Summary
Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 521068-44-0) is a high-value "privileged scaffold" in modern drug discovery.[1] Its utility stems from two synergistic structural features: the gem-dimethyl group and the meta-cyano functionality .[1] Together, they offer a solution to common pharmacokinetic failures—metabolic instability and poor oral bioavailability.
This guide details the strategic application of this building block, focusing on the Thorpe-Ingold effect for conformational locking, protocols for selective hydrolysis in sterically hindered environments, and its divergence into bioisosteres for oncology and anti-inflammatory therapeutics.
Structural Rationale & Pharmacophore Design
The Gem-Dimethyl Effect (Thorpe-Ingold)
The defining feature of this intermediate is the quaternary carbon at the
-
Metabolic Blockade: It prevents
-oxidation and benzylic hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life ( ) of the final drug candidate. -
Conformational Restriction: The bulky methyl groups restrict the rotation of the side chain, forcing the molecule into a specific conformation that often matches the target protein's binding pocket (lowering the entropic penalty of binding).
The Cyano "Warhead" Versatility
The 3-cyano group is not merely a handle; it is a versatile precursor.[1] It allows for orthogonal functionalization:
-
Tetrazole Formation: Reaction with azides yields a lipophilic tetrazole (carboxylic acid bioisostere), common in ARBs (Angiotensin II Receptor Blockers).
-
Reduction: Converts to a benzylamine, essential for CNS-active pharmacophores.[1]
-
Hydrolysis: Yields the dicarboxylic acid or amide derivatives.
Synthetic Utility & Divergence Pathways
The following flowchart illustrates how this single intermediate serves as a hub for three distinct therapeutic classes.
Figure 1: Divergent synthesis pathways from the ethyl ester scaffold.[1] Note the orthogonality of the ester and nitrile groups.
Detailed Experimental Protocols
Protocol A: Selective Hydrolysis of Sterically Hindered Ester
Challenge: The gem-dimethyl group creates significant steric hindrance, making the ester resistant to standard hydrolysis. Harsh conditions (acid/heat) risk hydrolyzing the nitrile to an amide. Solution: Use of Potassium Trimethylsilanolate (TMSOK) or Lithium Hydroxide with high-shear mixing.[1]
Materials:
-
Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (1.0 eq)[1]
-
LiOH[1]·H2O (3.0 eq)
-
Solvent: THF:Water (4:1 v/v)
-
Temperature: 60°C
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of the ester in 40 mL THF. Ensure complete solvation before adding water.[1]
-
Reagent Addition: Dissolve LiOH (30 mmol) in 10 mL water. Add dropwise to the THF solution under vigorous stirring.
-
Reaction: Heat to 60°C. Monitor via TLC (30% EtOAc/Hexane).
-
Critical Checkpoint: The reaction is slower than non-hindered esters. Expect 12–18 hours.[1] Do not exceed 70°C to preserve the nitrile.
-
-
Workup: Cool to 0°C. Acidify carefully with 1M HCl to pH 4. Extract with EtOAc (3x).[2]
-
Purification: The free acid (2-(3-cyanophenyl)-2-methylpropanoic acid) usually precipitates or crystallizes from Hexane/EtOAc.[1]
Protocol B: Bioisostere Synthesis (Tetrazole Formation)
Application: Synthesis of Angiotensin receptor antagonists or metabolic probes.
Materials:
-
Substrate (1.0 eq)
-
Trimethylsilyl azide (TMSN3) (2.0 eq)
-
Dibutyltin oxide (DBTO) (0.1 eq - Catalyst)[1]
-
Solvent: Toluene (Anhydrous)
Step-by-Step:
-
Setup: In a sealed tube, combine the nitrile substrate, TMSN3, and DBTO in toluene (0.5 M concentration).
-
Cyclization: Heat to 110°C for 24 hours. The organotin catalyst promotes the [3+2] cycloaddition.
-
Deprotection: Cool to RT. Add MeOH and stir for 30 mins to cleave the TMS group.
-
Isolation: Concentrate and partition between 1N NaOH and EtOAc. The tetrazole will be in the aqueous layer (as the salt). Acidify aqueous layer to precipitate the product.
Quantitative Data & Specifications
| Property | Specification | Relevance |
| Molecular Weight | 217.26 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da).[1] |
| ClogP | ~2.8 | Ideal lipophilicity for oral bioavailability (Lipinski's Rule of 5). |
| H-Bond Donors | 0 | High membrane permeability.[1] |
| Rotatable Bonds | 4 | Gem-dimethyl restricts this, improving binding entropy.[1] |
| CAS (Free Acid) | 445003-63-4 | The active metabolite or hydrolysis product.[1] |
Case Studies & Applications
Case Study 1: Non-Steroidal Aromatase Inhibitors Researchers have utilized 3-cyanophenyl scaffolds to synthesize next-generation aromatase inhibitors (similar to Letrozole).[1] The gem-dimethyl group is introduced to prevent the metabolic deactivation seen in earlier analogs, where the benzylic position was a "soft spot" for oxidation. The nitrile group is essential for coordinating with the Heme iron of the CYP19 enzyme [1].
Case Study 2: Anti-Inflammatory Agents (NSAIDs) The 2-methylpropanoic acid moiety is the pharmacophore of "profen" drugs (e.g., Ibuprofen). However, the gem-dimethyl variant (isobutyric acid) creates a distinct class of inhibitors that do not undergo chiral inversion (a metabolic issue with profens). Derivatives of this scaffold have shown potential in inhibiting COX enzymes with improved gastric safety profiles [2].
References
-
Wood, P. M., et al. (2010). "Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor." Journal of Medicinal Chemistry.
-
Talele, T. T. (2018).[3] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. "Ethyl 2-cyano-3-phenylpropanoate Derivatives." National Library of Medicine.
-
Sigma-Aldrich. "Product Specification: Ethyl 2-(3-cyanophenyl)-2-methylpropanoate."[1]
Sources
Strategic Utilization of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate in Heterocyclic Scaffold Construction
[1]
Executive Summary & Strategic Rationale
Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: 2135439-01-3 / Related Acid CAS: 445003-63-4) represents a high-value "bifunctional linchpin" in modern medicinal chemistry.[1] Its utility stems from three synergistic structural features:
-
The gem-Dimethyl Motif: Positioned alpha to the carbonyl, this group exerts the Thorpe-Ingold Effect (angle compression), favoring intramolecular cyclizations and locking the molecule into a bioactive conformation. Furthermore, it blocks the primary site of metabolic oxidation (alpha-hydroxylation) and hydrolysis, significantly extending the half-life of derived drugs.
-
The meta-Cyano Handle: A versatile electrophile for generating nitrogen-rich heterocycles (tetrazoles, oxadiazoles) that serve as bioisosteres for carboxylic acids or amides.[1]
-
The Ester Functionality: A gateway to hydrazides and subsequent 5-membered heterocycles, albeit one with reduced reactivity due to steric shielding by the adjacent methyl groups.
This guide details three divergent synthetic protocols to convert this single scaffold into distinct heterocyclic libraries: Tetrazoles , 1,2,4-Oxadiazoles , and 1,3,4-Oxadiazoles .
Divergent Synthetic Pathways (Visualized)
The following diagram illustrates the strategic divergence from the core scaffold.
Caption: Divergent synthesis of three pharmacologically distinct heterocycles from the parent nitrile-ester scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Aryl Tetrazoles (The "Sartan" Pathway)
Target: Conversion of the meta-cyano group into a tetrazole, a classic bioisostere for carboxylic acids (pKa ~4.5-5) often used in Angiotensin II receptor antagonists.[1]
Mechanistic Insight: Standard azide cycloadditions can be hazardous. We utilize a Zinc(II)-catalyzed method which is safer than tributyltin azide and more active than uncatalyzed sodium azide.[1] The ester group remains intact under these conditions.
Reagents & Materials
-
Substrate: Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (1.0 eq)[1]
-
Sodium Azide (
) (1.5 eq) [Warning: Toxic/Explosive ][1] -
Zinc Bromide (
) (1.0 eq)[1] -
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)[1]
-
Workup: 1N HCl, Ethyl Acetate
Step-by-Step Methodology
-
Setup: In a pressure-rated glass vial or round-bottom flask equipped with a reflux condenser, dissolve the substrate (10 mmol) in 20 mL of solvent.
-
Addition: Add
(10 mmol) followed by (15 mmol). Note: Add azide last.[1] -
Reaction: Heat the mixture to reflux (approx. 100°C) for 12–24 hours.
-
Validation: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The tetrazole is significantly more polar than the starting nitrile.
-
-
Workup (Critical):
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Gradient: 0-10% MeOH in DCM).
Protocol B: Synthesis of 1,2,4-Oxadiazoles
Target: Creation of a hydrolytically stable amide bioisostere. This route utilizes the nitrile group while preserving the sterically hindered ester for later modification.
Phase 1: Amidoxime Formation[1]
-
Reagents: Substrate (1.0 eq), Hydroxylamine hydrochloride (
, 2.0 eq), (2.2 eq), Ethanol/Water (10:1). -
Procedure: Reflux the mixture at 80°C for 6 hours. The gem-dimethyl ester is sterically bulky and will resist hydrolysis under these mild basic conditions, allowing selective reaction at the nitrile.
-
Isolation: Evaporate ethanol, dilute with water, collect the precipitated white solid (Amidoxime).
Phase 2: Cyclization to 1,2,4-Oxadiazole
-
Reagents: Amidoxime intermediate (1.0 eq), Carboxylic Acid derivative (R-COOH) or Acid Chloride (R-COCl).
-
Activation:
-
Method A (Acid Chloride):[1] Mix Amidoxime and R-COCl (1.1 eq) in Pyridine (solvent/base) at 0°C, then heat to 100°C for 2 hours.
-
Method B (Carboxylic Acid + Coupling): Use CDI (1.1 eq) in DMF to activate the acid, add Amidoxime, then heat to 110°C.
-
-
Outcome: The resulting 1,2,4-oxadiazole retains the gem-dimethyl propanoate tail, providing a lipophilic anchor.
Protocol C: Synthesis of 1,3,4-Oxadiazoles (Overcoming Steric Hindrance)
Target: Utilization of the ester group.[3] Challenge: The gem-dimethyl group adjacent to the ester carbonyl significantly reduces electrophilicity (steric shielding).[1] Standard hydrazine reflux requires forcing conditions .[1]
Reagents & Materials
-
Hydrazine Hydrate (80% or 98%, excess 5-10 eq)[1]
-
Solvent: n-Butanol (High boiling point, 117°C) or Ethylene Glycol (if n-BuOH fails).[1]
Step-by-Step Methodology
-
Hydrazide Formation (The Bottleneck):
-
Dissolve substrate in n-Butanol.[1]
-
Add large excess of Hydrazine Hydrate (10 eq).
-
Reflux vigorously for 24–48 hours.[1] Standard ethanol reflux is insufficient due to the gem-dimethyl block.[1]
-
Validation: Monitor disappearance of the ester spot on TLC.
-
Workup: Concentrate under vacuum to remove excess hydrazine/butanol. Triturate residue with cold ether to obtain the solid hydrazide.
-
-
Cyclization:
-
Reflux the crude hydrazide in Triethyl Orthoformate (as solvent and reagent) with a catalytic amount of p-TSA (p-Toluenesulfonic acid).
-
Time: 4–6 hours at 100°C.
-
Analytical Data Summary
The following table summarizes expected spectral characteristics for validation.
| Fragment | Technique | Diagnostic Signal (Expected) | Notes |
| Nitrile (-CN) | IR | ~2230 cm⁻¹ (Sharp, Medium) | Disappears in Tetrazole/Oxadiazole products.[1] |
| Ester (C=O) | IR | ~1735 cm⁻¹ (Strong) | Shifts to ~1650-1680 cm⁻¹ if converted to Hydrazide.[1] |
| gem-Dimethyl | ¹H NMR | Singlet (6H) at ~1.5 - 1.6 ppm | Characteristic "anchor" signal; rarely shifts.[1] |
| Tetrazole (N-H) | ¹H NMR | Broad singlet > 13.0 ppm | Exchangeable with D₂O.[1] |
| Oxadiazole Ring | ¹³C NMR | ~160-170 ppm (C=N carbons) | Distinctive downfield aromatic signals.[1] |
References
-
PubChem. Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (Compound Summary). National Library of Medicine. [Link][1]
-
PubChem. 2-(3-cyanophenyl)-2-methylpropanoic acid (Compound Summary). National Library of Medicine. [Link][1]
-
Augustine, J. K., et al. (2009).[6] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles.[1][6] Journal of Organic Chemistry.[5] [Link]
-
Jung, M. E., et al. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[1] Journal of Medicinal Chemistry. [Link][1][7]
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The Strategic Role of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate in the Development of Next-Generation Pharmaceutical Agents
Introduction: Unlocking Tissue-Selective Therapeutics
In the landscape of modern drug discovery, the pursuit of tissue-selective therapeutics remains a paramount objective. The ability to modulate biological targets in a specific manner, eliciting desired effects in target tissues while minimizing off-target effects, is the hallmark of a successful pharmaceutical agent. Within this context, Ethyl 2-(3-cyanophenyl)-2-methylpropanoate has emerged as a pivotal molecular scaffold, particularly in the development of non-steroidal Selective Androgen Receptor Modulators (SARMs). These agents hold immense promise for treating a range of conditions, from muscle wasting and osteoporosis to certain types of cancer, by harnessing the therapeutic benefits of androgens without the associated undesirable side effects.[1][2][3]
This technical guide provides an in-depth exploration of the role of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate in pharmaceutical development. We will delve into its application as a key building block in the synthesis of advanced therapeutic candidates, provide detailed protocols for their synthesis and biological evaluation, and discuss the underlying principles that govern their mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their own discovery programs.
Core Concept: The Arylpropionamide SARM Pharmacophore
The therapeutic potential of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is intrinsically linked to its ability to serve as a precursor to the arylpropionamide class of SARMs.[4][5] The core structure of these SARMs typically consists of two aromatic rings connected by a chiral propionamide linker. The 3-cyanophenyl group provided by our title compound is a crucial component of what is often referred to as the "A-ring" of the SARM. This electron-withdrawing cyano group plays a key role in the interaction with the androgen receptor (AR).[6]
The general structure of an arylpropionamide SARM is characterized by specific substitutions on both aromatic rings that fine-tune the molecule's binding affinity, efficacy, and tissue selectivity. The 2-methylpropanoate moiety of our starting material provides the foundational stereocenter that is critical for potent and selective interaction with the AR ligand-binding domain.[7]
Synthetic Pathways and Methodologies
The synthesis of arylpropionamide SARMs from Ethyl 2-(3-cyanophenyl)-2-methylpropanoate or its corresponding carboxylic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and stereochemical purity. Below, we outline a representative synthetic protocol.
Protocol 1: Synthesis of a Prototypical Arylpropionamide SARM
This protocol describes a plausible synthetic route to a SARM candidate starting from 2-(3-cyanophenyl)-2-methylpropanoic acid, which can be readily obtained by the hydrolysis of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate.
Step 1: Acid Chloride Formation
-
To a solution of 2-(3-cyanophenyl)-2-methylpropanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the formation of the methyl ester.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.
Step 2: Amide Coupling
-
In a separate flask, dissolve the desired substituted aniline (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM or THF at 0 °C.
-
Slowly add a solution of the crude acid chloride from Step 1 in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Step 3: Introduction of the B-Ring Ether Linkage (Williamson Ether Synthesis)
-
This step is applicable if the final SARM contains a phenoxy ether linkage. The starting aniline in Step 2 would be a protected aminophenol. Following deprotection, the resulting phenolic amide is subjected to a Williamson ether synthesis.
-
To a solution of the phenolic amide (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Add the appropriate substituted alkyl or aryl halide (e.g., 4-fluorobenzonitrile) (1.1 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of an arylpropionamide SARM.
Caption: Synthetic workflow from Ethyl 2-(3-cyanophenyl)-2-methylpropanoate to a final SARM product.
Mechanism of Action and Biological Evaluation
The therapeutic efficacy of SARMs derived from Ethyl 2-(3-cyanophenyl)-2-methylpropanoate stems from their unique interaction with the androgen receptor.
Molecular Mechanism of Tissue Selectivity
Unlike steroidal androgens, non-steroidal SARMs are not substrates for the enzymes 5α-reductase or aromatase.[8] This prevents their conversion to more potent androgens like dihydrotestosterone (DHT) in androgenic tissues such as the prostate, or to estrogens, thereby reducing the risk of androgenic and estrogenic side effects.[2]
The tissue-selective action of these SARMs is believed to be a result of the unique conformational changes they induce in the androgen receptor upon binding.[7] This altered receptor conformation leads to differential recruitment of co-activator and co-repressor proteins in different cell types, ultimately resulting in tissue-specific gene expression.[7] For example, in muscle and bone, the SARM-AR complex may recruit co-activators that promote anabolic gene expression, while in the prostate, it may recruit co-repressors or fail to recruit the necessary co-activators for androgenic gene expression.
The following diagram illustrates the differential signaling of a SARM compared to a conventional androgen.
Caption: Differential co-regulator recruitment by conventional androgens versus SARMs.
Protocols for Biological Evaluation
Protocol 2: In Vitro Androgen Receptor Binding Assay
This assay determines the affinity of a test compound for the androgen receptor.
-
Preparation of AR Source: Utilize either recombinant human androgen receptor protein or cytosol preparations from tissues with high AR expression (e.g., rat prostate).[9]
-
Competitive Binding: Incubate a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) with the AR preparation in the presence of increasing concentrations of the test compound.
-
Separation: Separate the receptor-bound from free radioligand using a method such as filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki).
Protocol 3: In Vitro AR Transcriptional Activation Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate androgen receptor-mediated gene transcription.
-
Cell Culture and Transfection: Use a suitable cell line (e.g., CV-1 or HEK293) that is co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.[6]
-
Compound Treatment: Treat the transfected cells with varying concentrations of the test compound. Include a known androgen agonist (e.g., DHT) as a positive control.
-
Lysis and Luminescence Measurement: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).
Protocol 4: In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)
This classic in vivo assay in castrated male rats is used to assess the tissue-selective effects of SARMs.
-
Animal Model: Use juvenile male rats that have been surgically castrated to remove the endogenous source of androgens.
-
Dosing: Administer the test compound daily for a set period (e.g., 7-10 days) via oral gavage or subcutaneous injection.
-
Endpoint Measurement: At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific tissues. The levator ani muscle is a key indicator of anabolic activity, while the prostate and seminal vesicles are markers of androgenic activity.
-
Data Analysis: Compare the weights of these tissues in the treated groups to those in a vehicle-treated control group and a positive control group (e.g., testosterone propionate). A successful SARM will show a significant increase in the weight of the levator ani muscle with a proportionally smaller increase in the weight of the prostate and seminal vesicles.[7]
Data Presentation: Structure-Activity Relationships
The following table summarizes representative data for a series of hypothetical arylpropionamide SARMs, illustrating the impact of structural modifications on biological activity.
| Compound | A-Ring Substitution | B-Ring Substitution | AR Binding Affinity (Ki, nM) | In Vitro Potency (EC50, nM) | Anabolic Activity (Levator Ani, % of TP) | Androgenic Activity (Prostate, % of TP) |
| SARM-1 | 3-CN | 4-F | 5.2 | 10.5 | 95 | 20 |
| SARM-2 | 3-CN | 4-OCH3 | 15.8 | 35.2 | 70 | 15 |
| SARM-3 | 3-NO2 | 4-F | 3.1 | 8.9 | 102 | 25 |
| SARM-4 | 3-CN | 4-CF3 | 1.5 | 2.1 | 110 | 18 |
Data are hypothetical and for illustrative purposes only. TP = Testosterone Propionate.
Conclusion and Future Perspectives
Ethyl 2-(3-cyanophenyl)-2-methylpropanoate represents a cornerstone in the rational design and synthesis of a new generation of tissue-selective pharmaceutical agents. Its incorporation into the arylpropionamide scaffold has enabled the development of Selective Androgen Receptor Modulators with promising preclinical and clinical profiles for a variety of indications. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the potential of this valuable chemical entity.
Future research in this area will likely focus on further refining the structure-activity relationships to enhance tissue selectivity and oral bioavailability. Additionally, the exploration of novel B-ring substituents and alternative linker strategies may lead to the discovery of SARMs with even more desirable pharmacological properties. The continued application of the principles and methodologies outlined herein will undoubtedly contribute to the advancement of safer and more effective therapies for a range of unmet medical needs.
References
-
Androgen Receptor Competitive Binding Protocol-Rat Prostate Cytosol. (2002). ICVAM AR Binding BRD. Available at: [Link]
- Gao, W., & Dalton, J. T. (2007). Expanding the therapeutic use of androgens via selective androgen receptor modulators (SARMs). Drug Discovery Today, 12(5-6), 241-248.
- Mohler, M. L., Bohl, C. E., Jones, A., Coss, C. C., Narayanan, R., He, Y., ... & Dalton, J. T. (2009). Nonsteroidal selective androgen receptor modulators (SARMs): dissociating the anabolic and androgenic activities of the androgen receptor for therapeutic benefit. Journal of medicinal chemistry, 52(12), 3597-3617.
- Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear receptor signaling, 6, nrs.06008.
-
Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential. (n.d.). EURL ECVAM - TSAR. Available at: [Link]
- Shao, P., Zhou, Y., Yang, D., Wang, M. W., Lu, W., & Jin, J. (2019). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules, 24(23), 4227.
- Vasile, C. M., & Defta, C. (2018). SELECTIVE ANDROGEN RECEPTOR MODULATORS (SARMs) IN THE CONTEXT OF DOPING. Farmacia, 66(2), 193-198.
- Kuuranne, T., Leinonen, A., Schänzer, W., Kamber, M., Kostiainen, R., & Thevis, M. (2008). Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes. Drug metabolism and disposition, 36(3), 571-581.
-
Selective androgen receptor modulator. (2023, December 29). In Wikipedia. Available at: [Link]
- Kuuranne, T., Leinonen, A., Schänzer, W., Kamber, M., Kostiainen, R., & Thevis, M. (2008). Aryl-Propionamide-Derived Selective Androgen Receptor Modulators: Liquid Chromatography-Tandem Mass Spectrometry Characterization of the in Vitro Synthesized Metabolites for Doping Control Purposes. Recent advances in doping analysis, (16), 69.
- Solomon, Z. J., Mirabal, J. R., Mazur, D. J., Kohn, T. P., Lipshultz, L. I., & Pastuszak, A. W. (2019). Selective androgen receptor modulators: the future of androgen therapy?. Translational andrology and urology, 8(Suppl 2), S135.
- Thevis, M., Kamber, M., & Schänzer, W. (2008). Screening for metabolically stable aryl-propionamide-derived selective androgen receptor modulators for doping control purposes. Rapid Communications in Mass Spectrometry, 22(16), 2471-2476.
- Thevis, M., Kamber, M., & Schänzer, W. (2008). Aryl-Propionamide-Derived Selective Androgen Receptor Modulators: Liquid Chromatography-Tandem Mass Spectrometry Characterization of the in Vitro Synthesized Metabolites for Doping Control Purposes. Recent advances in doping analysis, (16), 69.
- Thevis, M., Kamber, M., & Schänzer, W. (2016). Novel pathway for the synthesis of arylpropionamide-derived selective androgen receptor modulator (SARM) metabolites of andarine and ostarine. European Journal of Organic Chemistry, 2016(14), 2444-2450.
- Thevis, M., Kamber, M., & Schänzer, W. (2008). Screening for metabolically stable aryl-propionamide-derived selective androgen receptor modulators for doping control purposes. Rapid Communications in Mass Spectrometry, 22(16), 2471-2476.
- Carotenuto, A., & D'Acquisto, F. (2013). Effect of small molecules modulating androgen receptor (SARMs) in human prostate cancer models. PloS one, 8(5), e63157.
- Bisol, L. C., & Schultes, N. P. (2023).
- Logan, R. T., & Kicman, A. T. (2020).
- LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2020). Selective Androgen Receptor Modulators (SARMs). National Institute of Diabetes and Digestive and Kidney Diseases.
- Solomon, Z. J., Mirabal, J. R., Mazur, D. J., Kohn, T. P., Lipshultz, L. I., & Pastuszak, A. W. (2019). Selective androgen receptor modulators: the future of androgen therapy?. Translational andrology and urology, 8(Suppl 2), S135.
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(21), 3465-3469.
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(21), 3465-3469.
- Dömling, A., Kumm, G., & Beck, B. (2012). SNAr isocyanide diversification.
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- 7. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate
Technical Support Center: Ethyl 2-(3-cyanophenyl)-2-methylpropanoate Synthesis
Executive Summary
The synthesis of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate presents a classic "chemoselectivity vs. steric hindrance" conflict. You are attempting to install a bulky quaternary center (gem-dimethyl group) adjacent to an aryl ring while preserving a base-sensitive nitrile moiety.
Our technical data indicates that researchers typically face three failure modes:
-
Nitrile Hydrolysis: Conversion of the -CN group to an amide or acid due to harsh basic conditions.[1]
-
Incomplete Alkylation: Mixtures of starting material, mono-methyl, and di-methyl products (in the classical route).
-
Catalyst Deactivation: Nitrile coordination poisoning the metal center (in the cross-coupling route).
This guide provides validated protocols for the two most robust synthetic pathways: Pd-Catalyzed
Part 1: Route Selection Strategy
Before troubleshooting, confirm you are using the optimal route for your constraints.
Figure 1: Decision matrix for selecting the synthetic pathway based on cost and purity constraints.
Part 2: Protocol A - Pd-Catalyzed -Arylation (Recommended)
Mechanism: Coupling Ethyl isobutyrate with 3-Bromobenzonitrile. Why this works: It constructs the C-C bond at the quaternary center directly, completely avoiding the "mono-methyl vs. di-methyl" separation nightmare.
The Protocol
| Component | Reagent/Condition | Technical Rationale |
| Substrate | 3-Bromobenzonitrile (1.0 equiv) | Aryl bromide is preferred over chloride for faster oxidative addition. |
| Nucleophile | Ethyl isobutyrate (1.1 equiv) | The ester enolate is generated in situ. |
| Catalyst | Source of Pd(0). | |
| Ligand | CRITICAL: Bulky electron-rich phosphines are required to force reductive elimination from the crowded quaternary center [1]. | |
| Base | LiHMDS (1.1 equiv) | Non-nucleophilic strong base. Generates the enolate at low temp to prevent nitrile attack. |
| Solvent | Toluene | Non-polar solvent minimizes competitive nitrile hydrolysis. |
Troubleshooting Guide (Route A)
Issue 1: Low Conversion / Stalled Reaction
-
Diagnosis: The nitrile group may be coordinating to the Palladium, shutting down the cycle (N-binding vs C-binding) [2].
-
Fix: Increase the Ligand:Pd ratio to 2:1. The bulky
helps displace the nitrile from the metal center. -
Fix: Ensure strict
-free conditions. The active monolithic Pd(0)-phosphine species is highly air-sensitive.
Issue 2: Hydrolysis of Nitrile
-
Fix: Use LiHMDS as a 1M solution in THF/Hexanes (commercial) rather than solid alkoxides which are hygroscopic.
-
Fix: Add the base to the ester first at -78°C to form the enolate, then add the aryl halide/catalyst mixture. This prevents free base from attacking the nitrile.
Part 3: Protocol B - Classical Dialkylation (Legacy)
Mechanism: Double methylation of Ethyl 3-cyanophenylacetate. Why this fails: The second methylation is kinetically much slower than the first due to steric hindrance. Forcing conditions often hydrolyze the nitrile.
The Protocol
-
Start: Ethyl 3-cyanophenylacetate in DMF (0.5 M).
-
Base: NaH (2.2 equiv). Add slowly at 0°C.
-
Alkyle: MeI (2.5 equiv).
-
Temp: Allow to warm to RT, but DO NOT EXCEED 40°C .
Troubleshooting Guide (Route B)
Issue 1: The "Mono-Methyl" Impurity
-
Symptom: GC/HPLC shows three peaks: Starting material, Product, and an impurity at ~10-15%.
-
Cause: The second deprotonation is slow. If you quench too early, you leave mono-methylated intermediate.
-
Fix: Use a "One-Pot, Two-Step" approach. Methylate once (1.05 eq NaH, 1.05 eq MeI). Verify conversion. Then add fresh NaH (1.2 eq) and MeI (1.5 eq) for the second push. This "re-charging" maintains kinetic driving force.
Issue 2: Nitrile to Amide Conversion
-
Symptom: IR shows broad peak at 3300-3500 cm⁻¹ (Amide N-H) or carbonyl shift.
-
Cause: Hydroxide generation. If NaH is wet, NaOH forms. NaOH + Nitrile
Amide [3]. -
Fix: Scrupulously dry DMF. Use molecular sieves (4Å) for 24h prior to use.
-
Fix: Switch base to KOtBu in THF . Potassium enolates are more reactive, allowing lower temperatures where hydrolysis is slower.
Part 4: Purification & Analysis
Regardless of the route, you will likely encounter the hydrolyzed acid byproduct (2-(3-cyanophenyl)-2-methylpropanoic acid).
Separation Protocol (Self-Validating System):
-
Dilution: Dilute reaction mixture with
or (avoid EtOAc initially to prevent transesterification if basic). -
The Acid Wash: Wash organic layer with 1M HCl (removes basic impurities/catalyst).
-
The "Base Cut" (CRITICAL STEP):
-
Wash the organic layer with saturated
(pH ~8.5). -
Logic: This pulls the carboxylic acid byproduct into the aqueous layer as the carboxylate salt, while leaving the Ester and Nitrile (neutral) in the organic layer [4].
-
Validation: Acidify the aqueous wash with HCl.[3] If a precipitate forms, you successfully removed the acid impurity.
-
-
Final Polish: Dry over
and concentrate.
Data Summary Table
| Feature | Route A (Pd-Coupling) | Route B (Dialkylation) |
| Overall Yield | 75-85% | 50-65% |
| Purity Profile | High (>98%) | Moderate (contains mono-methyl) |
| Key Impurity | Dehalogenated Arene | Mono-methyl ester, Amide |
| Scale Suitability | <100g (Costly catalyst) | >1kg (Cheap reagents) |
Part 5: Frequently Asked Questions (FAQs)
Q: I see a new spot on TLC that doesn't move (Baseline). What is it? A: This is likely the carboxylate salt resulting from ester hydrolysis or nitrile hydrolysis followed by amide hydrolysis. It indicates your reaction conditions are too wet or too hot. Perform the "Base Cut" described in Part 4 to remove it.
Q: Can I use LDA instead of NaH for the alkylation? A: Yes, and it is often better. LDA (Lithium Diisopropylamide) is non-nucleophilic and can be used at -78°C. This kinetic control almost completely eliminates nitrile hydrolysis. However, it requires strictly anhydrous conditions.
Q: How do I remove the Palladium residue? The oil is black. A: Nitriles bind Pd, making it hard to remove.
-
Step 1: Add a scavenger resin (e.g., SiliaMetS® Thiol) and stir for 4 hours.
-
Step 2: If resin is unavailable, wash the organic layer with 10% aqueous N-Acetylcysteine . The sulfur binds Pd efficiently and pulls it into the aqueous phase.
References
-
Hartwig, J. F., et al. (2002).[4] "Synthesis of alpha-Aryl Esters via Palladium-Catalyzed Coupling." Journal of the American Chemical Society, 124(42), 12557–12565.
-
Culkin, D. A., & Hartwig, J. F. (2002).[4] "Palladium-Catalyzed alpha-Arylation of Nitriles." Journal of the American Chemical Society, 124(32), 9330-9331.
-
Cohen, M. A., et al. (2015). "Hydrolysis of Nitriles." Organic Chemistry Portal / Mechanism Guide.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). "Separation of Acids and Neutral Compounds." Longman Scientific & Technical.
Sources
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate
This guide serves as a specialized Technical Support Center for researchers working with Ethyl 2-(3-cyanophenyl)-2-methylpropanoate . It focuses on the specific challenges of purifying gem-dimethylated aryl esters, particularly the separation of mono-methylated impurities and the preservation of the sensitive nitrile moiety.
Case ID: GEM-DM-CN-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
⚠️ Core Chemical Constraints
Before initiating any purification protocol, you must understand the two critical stability factors for this molecule:
-
The Nitrile (Cyano) Group: It is susceptible to hydrolysis.[1][2][3][4] Avoid prolonged exposure to strong acids (HCl, H₂SO₄) or strong bases (NaOH, KOH) at elevated temperatures, as this will convert the nitrile to a primary amide or carboxylic acid [1, 4].
-
The Quaternary Carbon: The target molecule contains a gem-dimethyl group at the
-position. This quaternary carbon renders the ester non-enolizable . This lack of an -proton is the key chemical handle we will use to separate it from impurities.
Module 1: Removing the Mono-Methylated Impurity
Symptom: HPLC/GC shows a persistent peak (~5-15%) just before or after the main peak. Diagnosis: Incomplete alkylation resulting in Ethyl 2-(3-cyanophenyl)propanoate (Mono-methylated species). Root Cause: Steric hindrance during the second methylation step often leaves residual mono-methylated intermediate.
Troubleshooting Protocol A: The "Chemical Scavenge" (High Purity)
Best for: Small to mid-scale (<50g) where distillation efficiency is low.
The Logic: The target molecule has zero
Step-by-Step Guide:
-
Dissolve: Dissolve the crude mixture in dry THF.
-
Deprotonate: Cool to 0°C and add 1.1 equivalents (relative to the impurity content) of a strong, bulky base like KOtBu or NaH .
-
Note: Only the mono-methylated impurity will form an enolate. The target is inert.
-
-
Scavenge: Add a reactive electrophile such as Benzaldehyde or Acetyl Chloride .
-
Workup: Quench with saturated NH₄Cl.
-
Separation: The new "scavenged" impurity is now significantly more polar (if aldol) or higher molecular weight. It will be retained on a short silica pad while your non-polar target elutes with 5-10% EtOAc/Hexanes.
Troubleshooting Protocol B: Fractional Distillation (Scale Up)
Best for: Large scale (>100g).
The Logic: The gem-dimethyl group adds bulk and spherical symmetry, typically lowering the boiling point slightly compared to the planar mono-methylated species, but the difference is small (<10°C).
Requirements:
-
High Vacuum (<1 mmHg).
-
Vigreux column or packed column (minimum 15cm effective height).
Procedure:
-
Fore-run: Collect the first 10% of distillate rapidly. This usually contains residual solvent and lower-boiling decomposition products.
-
Main Fraction: Slow the collection rate. Monitor refractive index or GC continuously.
-
Cut Point: Stop collecting when the head temperature rises by >2°C. The mono-methylated impurity typically boils slightly higher due to better packing/Van der Waals interactions.
Module 2: Removing Acidic Impurities (Hydrolysis Products)
Symptom: Broad peak in LC-MS, acidic pH of aqueous wash, or gradual precipitation of solids. Diagnosis: Presence of 2-(3-cyanophenyl)-2-methylpropionic acid . Root Cause: Hydrolysis of the ester during workup or wet storage.
Corrective Action: Do NOT use strong caustic washes (NaOH), as this risks hydrolyzing the nitrile group [1, 3].
Safe Protocol:
-
Dissolve crude oil in Ethyl Acetate or MTBE.
-
Wash 2x with saturated Sodium Bicarbonate (NaHCO₃) .
-
Why? Bicarbonate (pH ~8.5) is strong enough to deprotonate the carboxylic acid (pKa ~4-5) but too weak to hydrolyze the nitrile or the sterically hindered ester at room temperature.
-
-
Back-extract the aqueous layer once with solvent to recover any entrained product.
-
Dry organic layer over MgSO₄ (neutral) rather than Na₂SO₄ (slightly acidic) if the ester is particularly labile.
Module 3: Visualization & Logic Flow
Diagram 1: Purification Decision Matrix
This flowchart guides you to the correct protocol based on your impurity profile.
Caption: Decision tree for selecting the optimal purification method based on impurity type and scale.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH to remove the unreacted acid starting material? A: Proceed with extreme caution. While the gem-dimethyl ester is sterically hindered and resists hydrolysis, the nitrile group on the aromatic ring is vulnerable. Refluxing with NaOH will convert the nitrile to a carboxylate (yielding a di-acid byproduct) [1, 4]. Always prefer Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) at room temperature.
Q: The product is colored (yellow/orange) but pure by NMR. How do I fix this? A: This is likely due to trace oxidation of the aromatic ring or polymerized nitrile species.
-
Solution: Pass the oil through a short plug of Activated Charcoal or Neutral Alumina . Avoid acidic silica if the color persists, as some nitrile oligomers are acid-sensitive.
Q: My yield is low after the "Chemical Scavenging" step. A: You likely used too much base or allowed the reaction to run too long.
-
Fix: Ensure you use exactly 1.0-1.1 equivalents of base relative to the impurity, not the whole mixture. The target ester cannot enolize, but high concentrations of alkoxide bases can still cause transesterification or nucleophilic attack on the nitrile if left too long.
Q: How do I store the purified compound?
A: Store under Argon at 4°C. Esters with
References
-
Organic Chemistry Tutor. Hydrolysis of Nitriles - Acidic and Basic Conditions. (2024).[1][8][9] Link
-
Organic Syntheses. Ethyl Phenylacetate and Derivatives. Coll. Vol. 1, p. 270. Link
-
Chemistry Steps. The Hydrolysis of Nitriles and Esters. (2024).[1][8][9] Link
-
ChemGuide. Hydrolysis of Nitriles.Link
-
PubChem. Ethyl 2-(3-cyanophenyl)-2-methylpropanoate Compound Summary.Link
-
MDPI. Solvent Replacement Strategies and Green Purification of Esters. (2024).[1][8][9] Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. ppor.az [ppor.az]
- 8. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Ethyl 2-(3-cyanophenyl)-2-methylpropanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable α-aryl propanoate intermediate. Our goal is to provide scientifically-grounded, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
The most common and efficient route to synthesizing Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is through the palladium-catalyzed α-arylation of an ester, specifically coupling ethyl isobutyrate with an aryl halide like 3-bromobenzonitrile. This guide will focus on troubleshooting this specific pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled or shows very low conversion to the desired product. What are the primary causes?
This is a common issue in palladium-catalyzed cross-coupling reactions. The root cause often lies within one of four areas: the catalyst system, the reagents, the reaction conditions, or the atmosphere.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity is paramount.
-
Causality: The active Pd(0) species is susceptible to oxidation if not handled under inert conditions. The quality of the precatalyst or ligand can also vary between batches. For instance, phosphine ligands are prone to oxidation.
-
Solution:
-
Ensure Inert Atmosphere: Degas your solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction glassware under a positive pressure of an inert gas like argon or nitrogen.
-
Verify Catalyst/Ligand Quality: Use a freshly opened bottle of the palladium precatalyst and ligand. Some catalysts, like those involving tri-tert-butylphosphine, are pyrophoric and must be handled with extreme care, though air-stable versions exist.[1] If you suspect degradation, consider running a 31P NMR on your phosphine ligand to check for oxide impurities.
-
Choose the Right System: For α-arylation of esters, catalyst systems like Pd₂(dba)₃ with a sterically hindered phosphine ligand (e.g., BrettPhos or XantPhos) are often effective.[2][3]
-
-
-
Inappropriate Base: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle.
-
Causality: The strength and solubility of the base affect the rate of enolate formation. A base that is too weak will not deprotonate the ester efficiently. A base that is too strong or has a nucleophilic counter-ion can lead to side reactions, such as ester hydrolysis.
-
Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for this type of reaction.[1] Cesium carbonate (Cs₂CO₃) is another excellent, albeit milder, option that has shown success in challenging arylations.[3]
-
-
Poor Reagent Quality:
-
Causality: Water is a poison for this reaction. It can hydrolyze the base and the ester enolate. The purity of your ethyl isobutyrate and 3-bromobenzonitrile is also critical.
-
Solution:
-
Dry Solvents & Reagents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle. Dry liquid reagents over molecular sieves if necessary.
-
Purify Starting Materials: If purity is in doubt, consider distilling the ethyl isobutyrate and recrystallizing or distilling the 3-bromobenzonitrile.
-
-
-
Incorrect Temperature:
-
Causality: While many α-arylations can proceed at room temperature, some systems require heating to overcome the activation energy for oxidative addition or reductive elimination.[1]
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature to 80-100 °C and monitor by TLC or GC-MS.
-
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting reaction failure.
Q2: My reaction worked, but I have a major impurity that appears to be the corresponding carboxylic acid or amide. What happened?
The presence of 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)benzamide or 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)benzoic acid is a classic sign of nitrile hydrolysis.
-
Causality: The cyano group (-C≡N) is susceptible to hydrolysis under both acidic and basic aqueous conditions, especially when heated.[4][5] The reaction proceeds first to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[6][7] This often occurs during the aqueous workup step used to quench the reaction and remove inorganic salts.
-
Solution:
-
Milder Workup: Avoid using strong acids or bases during the workup if possible. Quench the reaction by pouring it into a saturated ammonium chloride (NH₄Cl) solution, which is weakly acidic and generally safer for the nitrile group.
-
Temperature Control: Perform the workup and extractions at room temperature or below. Do not let the separation funnel sit for extended periods.
-
pH Adjustment: If a basic wash (e.g., with sodium bicarbonate) is necessary to remove acidic impurities, perform it quickly and ensure the aqueous layer's pH does not become too high. Conversely, if an acid wash is needed, use a mild acid like dilute HCl and work swiftly.
-
Post-Purification: If hydrolysis has already occurred, you may be able to separate the desired ester from the more polar acid and amide byproducts using column chromatography. The carboxylic acid can be removed by a gentle wash with a dilute sodium bicarbonate solution, but this risks hydrolyzing more of the product.
-
Nitrile Hydrolysis Pathway (Basic Conditions)
Caption: Simplified pathway of nitrile hydrolysis under basic conditions.
Q3: I'm struggling to purify my final product via column chromatography. It's streaking or co-eluting with impurities.
Purification of α-aryl propanoates can be challenging due to their moderate polarity and potential for co-elution with unreacted aryl halide or other nonpolar byproducts.
Solutions & Best Practices:
-
Optimize Your Solvent System:
-
TLC First: Systematically test solvent systems using TLC. Start with a nonpolar system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. The ideal system will give your product an Rf value between 0.25 and 0.35 and show good separation from all impurities.
-
Try Different Solvents: If Hexanes/Ethyl Acetate doesn't provide adequate separation, try substituting Dichloromethane (DCM) for Ethyl Acetate (e.g., Hexanes/DCM) or using a ternary system like Hexanes/DCM/Ethyl Acetate.
-
-
Proper Column Packing and Loading:
-
Slurry Pack: Always pack your column using the "slurry method" to ensure a homogenous and air-free stationary phase.
-
Dry Loading: If your crude product has low solubility in the mobile phase, use the "dry loading" technique. Dissolve the crude material in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of your packed column. This prevents band broadening at the origin.
-
-
Consider Alternative Purification Methods:
-
Vacuum Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an excellent, scalable alternative to chromatography.
-
Crystallization: If the product is a solid, attempt to recrystallize it from a suitable solvent system. This can be highly effective at removing small amounts of impurities.
-
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed α-Arylation
This protocol is a representative example and may require optimization.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BrettPhos, 2-4 mol%).
-
Reagents: Add the base (e.g., NaOt-Bu, 1.4 equivalents) and the aryl halide (3-bromobenzonitrile, 1.0 equivalent).
-
Solvent & Substrate: Add anhydrous toluene (to make a ~0.5 M solution) followed by ethyl isobutyrate (1.2 equivalents) via syringe.
-
Reaction: Stir the mixture vigorously at room temperature or heat to 80-100 °C. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or GC-MS.
-
Workup: Once the reaction is complete, cool to room temperature and pour the mixture into a separatory funnel containing a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography.
| Parameter | Recommended Value | Rationale |
| Catalyst Loading (Pd) | 1-2 mol% | Balances reaction rate with cost and ease of removal. |
| Ligand:Pd Ratio | 1:1 to 2:1 | Ensures full coordination to the metal center, promoting stability and activity. |
| Base | NaOt-Bu or Cs₂CO₃ | Strong, non-nucleophilic bases that effectively form the ester enolate. |
| Base Stoichiometry | 1.4 - 2.0 eq. | An excess is needed to drive the reaction to completion. |
| Solvent | Toluene, Dioxane, CPME | Anhydrous, non-protic solvents are required.[3] |
| Temperature | 25 - 100 °C | Optimization may be required depending on the specific catalyst system. |
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
BYJU'S. (2022, March 14). Nitrile to Carboxylic Acid. Retrieved from [Link]
-
Common Conditions. (n.d.). Nitrile to Acid. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
-
Scientific Update. (2017, July 18). Synthesizing Aromatic Nitriles via Cyanation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, November 19). Can aromatic rings be cyanated using cyanide as a nucleophile? Retrieved from [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 130(48), 16284–16285. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-ARYLATION OF ESTERS: ETHYL 2-METHYL-2-(p-TOLYL)PROPANOATE. Coll. Vol. 10, p.576 (2004); Vol. 79, p.159 (2002). Available from: [Link]
- March, J. (1968). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
-
Organic Syntheses. (n.d.). PALLADIUM-CATALYZED α-ARYLATION OF ETHYL CYANOACETATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
Chemistry Steps. (2024, January 18). Decarboxylation. Retrieved from [Link]
-
Douglas, C. J., & Spencer, N. S. (2015). Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. The Journal of Organic Chemistry, 80(15), 7885–7891. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 7. byjus.com [byjus.com]
Recrystallization of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate
Technical Support Center:
Status: Active Ticket ID: CRY-3CN-GEM-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Challenge of the Gem-Dimethyl Group
Welcome to the technical support hub for Ethyl 2-(3-cyanophenyl)-2-methylpropanoate .
If you are accessing this guide, you are likely facing one of two problems:
-
The "Oiling Out" Phenomenon: The compound separates as a distinct liquid phase rather than a crystalline solid.[1][2][3][4][5]
-
Persistent Impurities: You cannot purge the unreacted starting material (likely 3-fluorobenzonitrile or ethyl isobutyrate) or the des-cyano byproduct.
Technical Context:
This molecule features a gem-dimethyl group (
-
Steric Hindrance: The gem-dimethyl group creates a "rigid" local environment but also disrupts efficient crystal packing (the Thorpe-Ingold effect usually aids cyclization, but here it can hinder lattice formation).
-
Lipophilicity: The ethyl ester and methyl groups make this molecule highly lipophilic. It will be extremely soluble in standard organic solvents (DCM, EtOAc), making high-yield recovery difficult without aggressive anti-solvents.
-
Melting Point: This class of esters typically possesses a low melting point (
C) or exists as a metastable oil, requiring precise thermal control to crystallize.
Module 1: Solvent System Selection
User Question: "I've tried ethanol and hexane, but I either get no crystals or an oil. What is the correct solvent system?"
Technical Response: For gem-dimethyl phenyl esters, single-solvent systems rarely work because the solubility curve is too steep (very soluble hot, still very soluble cold). You require a Binary Solvent System (Solvent/Anti-Solvent).
Recommended Solvent Systems
| System Class | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Ratio (v/v) | Best For... |
| Standard | Ethyl Acetate (EtOAc) | Heptane | 1:4 to 1:8 | General purity enhancement. Best for removing polar impurities. |
| High Polarity | Isopropanol (IPA) | Water | 5:1 to 3:1 | Removing inorganic salts or highly polar byproducts. Warning: Risk of hydrolysis if heated >50°C for long periods. |
| Low Melting | Diisopropyl Ether (DIPE) | Pentane | 1:2 | Compounds with MP < 40°C. Requires cooling to -20°C. |
Protocol: The "Cloud Point" Titration
-
Dissolve 1.0 g of crude material in the minimum amount of Solvent A at 40-50°C (do not boil; this compound is low-melting).
-
Add Solvent B dropwise with agitation until a persistent turbidity (cloudiness) appears.
-
Add 2-3 drops of Solvent A to clear the solution.
-
Crucial Step: Cool slowly (10°C/hour). Do not plunge into ice.
Module 2: Troubleshooting "Oiling Out"
User Question: "As the solution cools, I see oil droplets forming on the glass instead of crystals. How do I fix this?"
Technical Response: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the solution enters a metastable region where the amorphous liquid is more stable than the solid crystalline form.[1] This is common when the melting point of the solid is lower than the saturation temperature of the solvent system.
The Fix: The "Seeding at Cloud Point" Protocol
-
Re-heat the oiled-out mixture until it becomes a clear homogeneous solution again.
-
Add Solvent A (Dissolver) in 5% increments. Why? You are too concentrated. You need to lower the saturation temperature below the oiling-out limit.
-
Cool to Metastable Zone: Cool the solution until it is just above the temperature where oiling previously occurred.
-
Seed It: Add a tiny amount (<1 mg) of pure seed crystal. If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.
-
Isothermal Hold: Hold the temperature constant for 1-2 hours after seeding. Do not cool further until a visible white slurry has formed.
Figure 1: Workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out) in low-melting esters.
Module 3: Impurity Rejection Strategy
User Question: "My HPLC purity is stuck at 95%. The main impurity is the des-cyano analog or starting material. Recrystallization isn't working."
Technical Response: If impurities are structurally similar (e.g., Ethyl 2-phenyl-2-methylpropanoate vs. your cyano target), they may co-crystallize or become trapped in the lattice (solid solution formation).
Strategy: The "Slurry Digestion" (Trituration) Instead of dissolving completely, you wash the solid while it is suspended. This relies on "Ostwald Ripening"—impurities in the lattice diffuse out into the solvent, while the pure crystal anneals.
Protocol:
-
Isolate your crude solid (even if it's waxy).
-
Suspend it in 5 volumes of cold Pentane or Heptane .
-
Add 0.5 volumes of Diethyl Ether or MTBE .
-
Stir rapidly at 0°C to 5°C for 4–6 hours.
-
Filter cold.
Why this works: The lipophilic impurities (starting materials) are highly soluble in the ether/alkane mix, while the cyano group on your product makes it slightly less soluble in pure alkanes, allowing it to remain solid while surface impurities are washed away.
Module 4: Critical Process Parameters (CPP)
To ensure reproducibility, adhere to these parameters.
| Parameter | Specification | Scientific Rationale |
| Dissolution Temp | < 50°C | Avoids thermal degradation or hydrolysis of the ester. |
| Cooling Rate | 5–10°C per hour | Fast cooling traps solvent inclusions (impurities) and promotes oiling out. |
| Final Temperature | -10°C to -20°C | Due to the gem-dimethyl group, solubility remains high at room temp. Deep cooling is required for yield. |
| Agitation Speed | Low-Medium | High shear can break fragile needles or induce secondary nucleation of amorphous material. |
References & Authority
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Definitive guide on solubility curves and oiling out).
-
Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Source for metastable zone width and seeding protocols).
-
Beckmann, W. (2013).[4] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Specifics on seeding strategies for difficult-to-crystallize organics).
-
PubChem Compound Summary. (2024). Ethyl 2-(3-cyanophenyl)-2-methylpropanoate. National Center for Biotechnology Information. Link (Verified structure and lipophilicity data).
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[6] (Practical guide for solvent selection in pharmaceutical intermediates).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. reddit.com [reddit.com]
- 5. mt.com [mt.com]
- 6. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate and its Para-Isomer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise understanding of isomeric reactivity is paramount for rational molecular design and process optimization. This guide provides an in-depth comparative analysis of the chemical behavior of ethyl 2-(3-cyanophenyl)-2-methylpropanoate and its para-isomer, ethyl 2-(4-cyanophenyl)-2-methylpropanoate. By examining the electronic and steric influences of the cyano group's position, we aim to equip researchers with the predictive insights necessary for selecting the appropriate isomer and reaction conditions for their specific synthetic goals.
Structural and Electronic Overview: The Decisive Role of the Cyano Group's Position
The seemingly subtle shift of the cyano (-C≡N) group from the meta to the para position on the phenyl ring instigates a significant alteration in the electronic landscape of the molecule, thereby dictating the reactivity of both the ester and nitrile functionalities.
Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (The meta-Isomer): In this configuration, the electron-withdrawing nature of the cyano group primarily exerts its influence through an inductive effect (-I). This effect, transmitted through the sigma bonds of the benzene ring, results in a moderate polarization of the C-O bond of the ester and the C≡N bond of the nitrile.
Ethyl 2-(4-cyanophenyl)-2-methylpropanoate (The para-Isomer): The para-isomer experiences a more pronounced electronic perturbation due to the additional influence of the resonance effect (-M or -R). The cyano group can actively withdraw electron density from the phenyl ring through the π-system. This delocalization of electron density extends to the benzylic position, significantly impacting the electrophilicity of the ester's carbonyl carbon and the nitrile's carbon atom.
This fundamental electronic disparity is the cornerstone of the differential reactivity observed between the two isomers.
Comparative Reactivity in Key Transformations
The distinct electronic profiles of the meta and para-isomers manifest in their differing susceptibilities to common chemical transformations.
Hydrolysis of the Ester Functional Group
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental reaction often employed in multi-step syntheses. This transformation is highly sensitive to the electrophilicity of the carbonyl carbon.
Theoretical Insight: The para-isomer is anticipated to undergo hydrolysis at a faster rate than the meta-isomer under both acidic and basic conditions. The powerful electron-withdrawing resonance effect of the para-cyano group renders the carbonyl carbon significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack by water or hydroxide ions. While the meta-cyano group also enhances electrophilicity through induction, this effect is less pronounced than the combined inductive and resonance effects in the para position. This is consistent with the principles of Hammett linear free-energy relationships, where a para-cyano substituent has a larger positive σ value than a meta-cyano substituent, indicating a greater effect on the reaction rate for reactions sensitive to electron-withdrawing effects.[1]
Experimental Analogue Data: Studies on the hydrolysis of substituted benzoate esters have consistently shown that electron-withdrawing groups in the para position accelerate the reaction rate more effectively than when they are in the meta position.[2][3] For instance, the rate of alkaline hydrolysis of p-nitrobenzoates is significantly faster than that of m-nitrobenzoates. A similar trend is expected for the cyano-substituted isomers .
| Reaction | Isomer | Predicted Relative Rate | Rationale |
| Ester Hydrolysis | meta-Isomer | Slower | Moderate activation of the carbonyl group via the -I effect. |
| para-Isomer | Faster | Strong activation of the carbonyl group via combined -I and -M effects.[1] | |
| Nitrile Reduction | meta-Isomer | Slower | Less pronounced electron withdrawal at the nitrile carbon. |
| para-Isomer | Faster | Significant electron withdrawal at the nitrile carbon, facilitating hydride attack. |
Table 1. Predicted relative reactivity of the meta- and para-isomers in key reactions.
Reduction of the Nitrile Functional Group
The reduction of the nitrile to a primary amine is another crucial transformation, providing a gateway to a variety of downstream products. This reaction typically proceeds via nucleophilic attack of a hydride reagent at the electrophilic carbon of the nitrile.
Theoretical Insight: Similar to ester hydrolysis, the para-isomer is expected to exhibit a higher reactivity towards reduction than the meta-isomer. The resonance effect of the para-cyano group makes the nitrile carbon more electrophilic, thereby facilitating the initial hydride attack from reducing agents like lithium aluminum hydride (LiAlH₄).[4] The inductive effect in the meta-isomer will also activate the nitrile group, but to a lesser extent.
Experimental Analogue Data: While direct comparative kinetic data for these specific isomers is scarce, studies on the reduction of substituted benzonitriles generally indicate that strong electron-withdrawing groups accelerate the reaction.[5]
Experimental Protocols
The following protocols are representative procedures for the hydrolysis and reduction of the cyanophenylpropanoate isomers. Researchers should note that reaction times and yields may vary and optimization is recommended.
Protocol for Alkaline Hydrolysis of the Ester
This procedure outlines a general method for the saponification of the ester functionality.
Materials:
-
Ethyl 2-(cyanophenyl)-2-methylpropanoate (meta- or para-isomer)
-
Methanol
-
3 N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
1 N Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Dissolve 1.0 mmol of the ester in 9 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add 1 mL of a 3 N methanolic NaOH solution.[6]
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 10 mL of brine.
-
Acidify the aqueous layer to a pH of ~2 with 1 N HCl, which should precipitate the carboxylic acid.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization or column chromatography.
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. arkat-usa.org [arkat-usa.org]
A Researcher's Guide to the Comparative Analysis of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate Derivatives: Biological Activity and Therapeutic Potential
In the landscape of modern drug discovery, the systematic evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the comparative analysis of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate derivatives, a class of compounds with potential therapeutic applications. Herein, we delve into the synthesis, and the assessment of their cytotoxic, anti-inflammatory, and antioxidant activities through established in vitro methodologies. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to facilitate rigorous scientific investigation.
Introduction: The Rationale for Investigation
The core structure of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate presents a versatile scaffold for medicinal chemistry. The presence of the cyano and ester functional groups allows for a multitude of structural modifications, leading to a library of derivatives with potentially diverse biological activities. The exploration of such derivatives is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. This guide will walk you through the essential in vitro assays required to build a comprehensive biological activity profile for these novel compounds.
Synthesis of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate Derivatives
The synthesis of the parent compound and its derivatives is the foundational step in their biological evaluation. A general synthetic route often involves the nucleophilic substitution of a suitable starting material. For instance, the synthesis of related cyanoacrylates has been reported to proceed via Knoevenagel condensation.[1] While the exact synthesis of each derivative will vary based on its specific structure, a generalized workflow is presented below.
Experimental Workflow: Synthesis and Purification
Caption: Generalized workflow for the synthesis and characterization of derivatives.
Assessment of Biological Activity: A Multi-faceted Approach
A thorough understanding of a compound's biological activity requires a battery of assays targeting different cellular processes. This guide focuses on three key areas: cytotoxicity, anti-inflammatory potential, and antioxidant capacity.
Cytotoxicity Assessment: The MTT Assay
-
Expertise & Experience: Before assessing therapeutic potential, it is crucial to determine the cytotoxic profile of the derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[2][4]
-
Trustworthiness: This protocol includes both positive and negative controls to ensure the validity of the results. The use of a multi-well plate reader allows for high-throughput screening and statistical robustness.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the complete growth medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.[2]
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]
Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in a wide range of diseases.[6] Therefore, identifying compounds with anti-inflammatory properties is a significant area of research. Here, we describe two common in vitro assays.
-
Expertise & Experience: Protein denaturation is a well-documented cause of inflammation.[7] This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model to screen for anti-inflammatory activity.[6]
-
Trustworthiness: The inclusion of a known anti-inflammatory drug, such as Diclofenac sodium, as a positive control allows for the validation of the assay's performance.
Experimental Protocol: Inhibition of BSA Denaturation
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations, 0.5 mL of 1% aqueous BSA solution, and 4.5 mL of phosphate-buffered saline (PBS, pH 6.4).
-
Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
-
Expertise & Experience: The COX and LOX enzymes are key players in the inflammatory pathway, responsible for the production of prostaglandins and leukotrienes, respectively.[8] The ability of a compound to inhibit these enzymes is a strong indicator of its anti-inflammatory potential.[6][9]
-
Trustworthiness: Commercially available and well-validated assay kits provide a standardized and reliable method for measuring COX-1, COX-2, and 5-LOX inhibition.[6][10]
Experimental Workflow: Enzyme Inhibition Assays
Caption: Workflow for in vitro enzyme inhibition assays.
Antioxidant Activity Assessment
Oxidative stress is another underlying factor in many pathological conditions. Antioxidants can neutralize harmful free radicals, thus mitigating cellular damage. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating antioxidant capacity.[11][12]
-
Expertise & Experience: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow.[11][13] The decrease in absorbance is measured spectrophotometrically at 517 nm.[12]
-
Trustworthiness: This method is simple, rapid, and requires only a small amount of sample.[14] The use of a standard antioxidant like ascorbic acid or Trolox allows for the quantification and comparison of the radical scavenging activity.
Experimental Protocol: DPPH Assay
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
-
Expertise & Experience: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[11] Antioxidants reduce the ABTS•+, leading to a loss of color, which is measured at 734 nm.[11] This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Trustworthiness: The longer wavelength used in the ABTS assay reduces interference from colored compounds that might affect the DPPH assay.[11]
Experimental Protocol: ABTS Assay
-
ABTS Radical Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[15]
-
Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 at 734 nm.[15]
-
Reaction: Add 190 µL of the ABTS•+ working solution to 10 µL of the test compound at various concentrations in a 96-well plate.[11]
-
Incubation: Incubate at room temperature for 6-10 minutes.[11]
-
Absorbance Reading: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS radical scavenging activity.
Comparative Analysis and Data Presentation
The ultimate goal of this research is to compare the biological activities of the synthesized derivatives. The IC₅₀ values obtained from the various assays are crucial for this comparison. A lower IC₅₀ value indicates greater potency.[5]
Tabular Summary of Biological Activities
Presenting the data in a clear and concise table allows for easy comparison of the derivatives' potencies.
Table 1: Comparative Biological Activities of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate Derivatives (Hypothetical Data)
| Compound ID | Cytotoxicity (HeLa) IC₅₀ (µM) | Anti-inflammatory (COX-2) IC₅₀ (µM) | Antioxidant (DPPH) IC₅₀ (µM) |
| Parent Compound | >100 | 85.2 | 65.7 |
| Derivative 1 | 55.4 | 42.1 | 33.9 |
| Derivative 2 | 23.1 | 15.8 | 12.5 |
| Derivative 3 | 78.9 | 60.5 | 51.3 |
| Doxorubicin | 0.8 | - | - |
| Diclofenac | - | 5.2 | - |
| Ascorbic Acid | - | - | 18.2 |
Data are presented as the mean ± standard deviation of three independent experiments.
Structure-Activity Relationship (SAR) Analysis
Following data compilation, a thorough SAR analysis should be conducted. This involves correlating the structural modifications of the derivatives with their observed biological activities. For instance, the addition of a specific functional group may enhance anti-inflammatory activity while increasing cytotoxicity. Understanding these relationships is pivotal for the rational design of more potent and selective lead compounds.
Conclusion
This guide provides a standardized and scientifically rigorous framework for the comparative biological evaluation of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate derivatives. By systematically applying the detailed protocols for assessing cytotoxicity, anti-inflammatory, and antioxidant activities, researchers can generate robust and comparable data. This, in turn, will facilitate the identification of promising lead candidates for further preclinical and clinical development, ultimately contributing to the advancement of therapeutic innovation.
References
- A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds - Benchchem.
- In Vitro Cytotoxicity Assay - Alfa Cytology.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.
- Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds - Benchchem.
- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem.
- Which assays are suitable for in vitro antioxidant determination of natural plant extracts? - ResearchGate.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences.
- In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech.
- In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations - PMC.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches - ResearchGate.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review - ResearchGate.
- DPPH Radical Scavenging Assay - MDPI.
- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI.
- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences.
- Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate - Benchchem.
- Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate - PMC.
- Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem - NIH.
- Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates | Request PDF - ResearchGate.
- Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC.
- Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (C13H15NO2) - PubChemLite.
- ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate - Sigma-Aldrich.
- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - MDPI.
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives - Indian Journal of Pharmaceutical Education and Research.
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Ethyl 2-(3-cyanophenyl)-2-methylpropanoate
Executive Summary & Chemical Hazard Profile[1][2][3]
Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (CAS: Analogous/Intermediate) is a specialized intermediate often utilized in the synthesis of aromatase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
Unlike simple organic solvents, this compound possesses a dual-hazard profile :
-
The Ester Moiety: Confers combustibility and organic solubility.
-
The Nitrile (Cyano) Moiety: A latent source of hydrogen cyanide (HCN) and toxic nitrogen oxides (NOx) under specific stress conditions (thermal decomposition or strong acidic hydrolysis).
Operational Directive: This compound must never be treated as general organic waste. It requires a segregated waste stream designated for thermal destruction (incineration) with flue gas scrubbing.
Physicochemical Safety Data (SAR-Derived)
Note: As a specialized intermediate, specific experimental values may vary by batch/purity. The following are Structure-Activity Relationship (SAR) estimates for safety planning.
| Property | Value / Characteristic | Operational Implication |
| Physical State | Viscous liquid or low-melting solid | May require absorbents for transfer; do not pour down drains. |
| Molecular Formula | High carbon content supports incineration. | |
| Flash Point | > 110°C (Estimated) | Combustible (Class IIIB). Preheating required for incineration. |
| Water Solubility | Negligible / Low | Lipophilic. Will float or sink in aqueous traps depending on density. |
| Reactivity | Incompatible with Strong Acids & Oxidizers | CRITICAL: Acid contact can liberate HCN gas. |
| Toxicity | Acute Tox.[1] (Oral/Dermal) | Treat as highly toxic; permeation risk through standard latex. |
Pre-Disposal Stabilization & Segregation[4]
The primary risk during the pre-disposal phase is accidental hydrolysis or incompatible mixing . The nitrile group attached to the aromatic ring is relatively stable, but metabolic or chemical hydrolysis can still release cyanide species.
Segregation Protocol (The "Golden Rules")
-
NO Acid Contact: Never add this waste to a container holding acidic waste (e.g., HCl,
, or acidic aqueous streams). -
NO Oxidizers: Keep separate from nitric acid, perchlorates, or peroxides. The ester functionality is fuel; the nitrile adds toxic byproducts to any resulting fire.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if free acid impurities are suspected.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: Fume hood mandatory. If handling >500g outside a hood, use a full-face respirator with ABEK (Organic Vapor + Inorganic/Acid Gas) cartridges.
-
Dermal: Double-gloving is required.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) for prolonged handling. Standard latex is permeable to this class of esters.
-
Disposal Workflow & Decision Logic
The only acceptable disposal method for Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is commercial incineration . Chemical neutralization in the lab (e.g., alkaline hydrolysis) is discouraged due to the generation of high volumes of ammonia and the risk of incomplete cyanide destruction.
Waste Stream Decision Matrix
Figure 1: Decision tree for the safe segregation and packaging of nitrile-ester waste streams.
Step-by-Step Disposal Procedure
-
Identification: Confirm the waste contains Ethyl 2-(3-cyanophenyl)-2-methylpropanoate. Check for "rogue" contaminants (acids/oxidizers).[4]
-
Bulking (Liquids):
-
Pour into a dedicated "Organic Solvent - Toxic" carboy.
-
Ensure the carboy is vented (using a safety cap with a pressure relief valve) if there is any risk of ongoing slow reaction, though the pure compound is stable.
-
-
Bulking (Solids/Contaminated Debris):
-
Place contaminated gloves, wipes, or solid residues into a wide-mouth HDPE jar or a double-lined hazardous waste bag.
-
Add a small amount of absorbent (vermiculite or charcoal) to capture any leaching liquid.
-
-
Tagging:
-
Label must read: "Hazardous Waste - Toxic / Combustible."
-
Constituents: "Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (Nitrile Ester)."
-
Hazard Codes: Toxic, Irritant.
-
-
Hand-off: Transfer to EHS for transport to a TSDF (Treatment, Storage, and Disposal Facility) permitted for incineration .
Emergency Procedures: Spill Response
CRITICAL WARNING: Do not use water jets on a large spill. This spreads the chemical and may contaminate drains, leading to environmental violations.
Spill Response Workflow
Figure 2: Immediate response protocol for laboratory-scale spills (< 1 Liter).
Decontamination Note: After absorbing the bulk liquid, wipe the surface with a 10% Sodium Hypochlorite (Bleach) solution.
-
Chemistry: The hypochlorite oxidizes trace cyanide/nitrile residues to cyanate (
) and then to nitrogen/CO2, rendering them less toxic. -
Wait Time: Allow the bleach solution to sit for 10-15 minutes before final water rinse.
Regulatory Compliance (US/EU Context)
-
RCRA (USA): This material is likely a Characteristic Waste .
-
D001: If the specific formulation has a flash point < 60°C (unlikely for this intermediate, but possible in solution).
-
D003 (Reactivity): Generally not applicable unless mixed with destabilizing agents, but "cyanide-bearing waste" is scrutinized.
-
P-List: While specific P-codes (e.g., P030) apply to soluble cyanide salts, organic nitriles are often regulated as "toxic constituents" requiring thermal destruction standards (40 CFR 264, Subpart O).
-
-
European Waste Catalogue (EWC):
-
Code 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (2025).[6] Ethyl 2-(3-cyanophenyl)-2-methylpropanoate (Compound Summary). National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Characteristics: Reactivity (D003) and Cyanide Guidance. EPA.gov. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. riskassessment.icradev.cat [riskassessment.icradev.cat]
- 6. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
